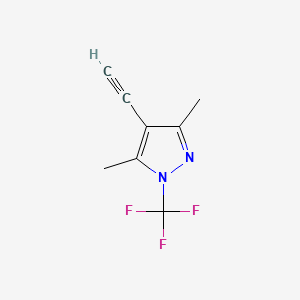

4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole

Description

4-Ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative featuring a trifluoromethyl group at the N1 position, methyl groups at C3 and C5, and a terminal ethynyl substituent at C3. This compound combines steric bulk (methyl groups) with electronic modulation (trifluoromethyl and ethynyl groups), making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H7F3N2 |

|---|---|

Molecular Weight |

188.15 g/mol |

IUPAC Name |

4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C8H7F3N2/c1-4-7-5(2)12-13(6(7)3)8(9,10)11/h1H,2-3H3 |

InChI Key |

JQAFDDHXJZMMMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(F)(F)F)C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used to carry out the synthesis.

Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Key structural analogs and their substituent patterns are summarized in Table 1.

Analysis :

- Trifluoromethyl Group: The N1-trifluoromethyl group is a recurring motif (e.g., ), known to enhance metabolic stability and electron-withdrawing effects.

- Ethynyl vs. Nitro/Carbaldehyde : The ethynyl group in the target compound is unique compared to nitro () or carbaldehyde () substituents, offering orthogonal reactivity for synthetic modifications.

- Aryl vs. Alkyl Substituents : Analogous compounds with aryl groups at N1 (e.g., biphenyl in or methoxyphenyl in ) exhibit varied electronic and steric profiles compared to the trifluoromethyl group.

Physicochemical Properties

Analysis :

- Melting Points : High melting points (>300°C in ) correlate with rigid aromatic systems, while lower values (e.g., 194–196°C in ) reflect flexible substituents.

- Spectral Trends : The trifluoromethyl group in analogs (e.g., ) produces distinct ¹⁹F NMR shifts (~ -60 to -70 ppm) and IR absorptions near 1124 cm⁻¹ (C-F stretch).

Biological Activity

4-Ethynyl-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a trifluoromethyl group and an ethynyl substituent, which contribute to its unique chemical reactivity and biological profile. The molecular formula is C₉H₈F₃N₃, and it exhibits a distinct structure that allows for various interactions with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including ovarian carcinoma and cisplatin-resistant variants. The dual antitumor and antiangiogenic activities suggest its potential as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations. This effect is comparable to established anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Properties

this compound has also been evaluated for its antimicrobial activity against various pathogens. It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Cytokine Modulation : It reduces the production of inflammatory cytokines by inhibiting specific signaling pathways involved in inflammation.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Selvam et al. (2014) | Compounds derived from pyrazoles showed up to 85% inhibition of TNF-α at 10 µM concentration | Supports anti-inflammatory potential |

| Argade et al. (2020) | Evaluated novel pyrazole derivatives against various bacterial strains | Identified significant antimicrobial activity |

| Chovatia et al. (2022) | Tested pyrazole derivatives for anti-tubercular properties | Promising results against Mycobacterium tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.